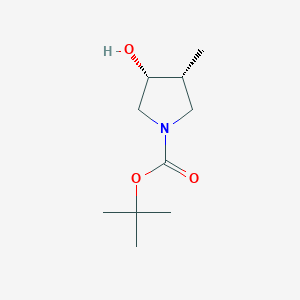

cis-1-Boc-4-methylpyrrolidin-3-ol

Description

Significance of Pyrrolidine (B122466) Scaffolds in Advanced Organic Synthesis

Pyrrolidine rings are five-membered nitrogen-containing heterocyclic scaffolds that are prevalent in a vast array of biologically active natural products and synthetic pharmaceuticals. acs.org Their significance in advanced organic synthesis stems from several key features. The non-planar, three-dimensional nature of the saturated pyrrolidine ring allows for a greater exploration of chemical space compared to their flat, aromatic counterparts. researchgate.netnih.gov This "sp3-richness" is a desirable trait in modern drug discovery, as it often leads to improved solubility, metabolic stability, and target-binding affinity.

The pyrrolidine scaffold provides a versatile framework that can be readily functionalized at various positions, allowing chemists to systematically modify the structure and fine-tune its properties. researchgate.net This modularity is crucial for structure-activity relationship (SAR) studies, where researchers systematically alter a molecule's structure to understand how these changes affect its biological activity. nih.gov Furthermore, the presence of stereocenters within the pyrrolidine ring introduces the element of chirality, which is of utmost importance in biological systems. researchgate.netnih.gov

Stereochemical Importance of cis-1-Boc-4-methylpyrrolidin-3-ol as a Chiral Building Block

The term "chiral" refers to a molecule that is non-superimposable on its mirror image, much like a person's left and right hands. In the context of drug design, the specific three-dimensional arrangement of atoms, or stereochemistry, can have a profound impact on a molecule's biological activity. researchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact differently with the different enantiomers (mirror-image isomers) of a chiral drug.

This compound is a chiral building block, meaning it is supplied as a single, specific stereoisomer. The "cis" designation in its name refers to the relative orientation of the hydroxyl (-OH) and methyl (-CH3) groups on the pyrrolidine ring – they are on the same side of the ring. The "Boc" group (tert-butoxycarbonyl) is a common protecting group for the nitrogen atom, which can be easily removed under specific conditions to allow for further chemical transformations.

The stereochemical purity of this compound is what makes it so valuable to synthetic chemists. By using this pre-defined chiral fragment, researchers can introduce specific stereocenters into a target molecule with a high degree of control, avoiding the often difficult and costly process of separating a mixture of stereoisomers later in the synthesis. nih.gov This approach, known as asymmetric synthesis, is a cornerstone of modern pharmaceutical development.

Overview of Key Research Domains for this compound in Synthetic Chemistry

The utility of this compound as a chiral building block extends across several key domains of synthetic chemistry. Its structural features make it an attractive starting material for the synthesis of a variety of complex molecules, including:

Medicinal Chemistry: The pyrrolidine scaffold is a common motif in many approved drugs and clinical candidates. nih.gov The specific stereochemistry and functional groups of this compound make it a valuable precursor for the synthesis of novel therapeutic agents targeting a range of diseases.

Natural Product Synthesis: Many biologically active natural products contain substituted pyrrolidine rings. The use of this compound can significantly simplify the total synthesis of these complex molecules by providing a ready-made chiral fragment.

Catalysis: Chiral pyrrolidine derivatives can be used as ligands for metal catalysts in asymmetric catalysis. These catalysts can then be used to produce other chiral molecules in high enantiomeric excess.

The table below provides a summary of the key properties of this compound:

| Property | Value |

| IUPAC Name | tert-butyl (3R,4S)-3-hydroxy-4-methylpyrrolidine-1-carboxylate |

| Molecular Formula | C10H19NO3 |

| Molecular Weight | 201.26 g/mol |

| Appearance | White to off-white solid |

| Chirality | Chiral |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSRLPJZNWGMAM-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cis 1 Boc 4 Methylpyrrolidin 3 Ol

Total Synthesis Approaches to the Pyrrolidine (B122466) Core

The construction of the pyrrolidine ring is a fundamental aspect of synthesizing cis-1-Boc-4-methylpyrrolidin-3-ol. Various methodologies have been developed to achieve this, ranging from asymmetric strategies to reductive transformations.

Asymmetric Synthetic Strategies for Enantioselective Formation

The enantioselective synthesis of pyrrolidine derivatives is crucial for accessing specific stereoisomers with desired biological activities. Asymmetric catalysis has emerged as a powerful tool in this endeavor. For instance, palladium-catalyzed carboamination reactions have been developed for the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives, achieving up to 94% enantiomeric excess (ee). nih.govacs.org These transformations utilize readily available alkenyl or aryl bromides and N-Boc-pent-4-enylamines. nih.govacs.org The mechanism is believed to involve the intramolecular insertion of an alkene into a palladium-nitrogen bond. nih.govacs.org

Dirhodium tetracarboxylate-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates offers another highly enantio- and diastereoselective route. acs.org Using a chiral catalyst like Rh₂(S-PTAD)₄, this method can generate C-H functionalization products with high diastereoselectivity (>20:1 d.r.) and enantioselectivity (97% ee) at low catalyst loadings. acs.org

Stereoselective Reaction Pathways, including Diastereoselective Cycloadditions

Stereoselective control is paramount in synthesizing polysubstituted pyrrolidines. nih.govacs.org Diastereoselective [3+2] cycloadditions of azomethine ylides are a powerful method for constructing the pyrrolidine ring with control over multiple stereocenters. nih.govacs.orgnih.govacs.orgacs.org These reactions can be highly regio- and diastereoselective, especially when using chiral auxiliaries or catalysts. acs.org For example, the use of an N-tert-butanesulfinylimine group as an electron-withdrawing group in 1-azadienes allows for the highly diastereoselective synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions with azomethine ylides. acs.org

Furthermore, sequential inter- and intramolecular [3+2] cycloadditions of azomethine ylides have been developed for the one-pot, diastereoselective synthesis of complex heterocyclic systems containing a pyrrolidine ring and up to seven stereocenters. researchgate.net These methods offer high synthetic efficiency and operational simplicity. researchgate.net

Transition Metal-Catalyzed Cyclization and Related Processes (e.g., Palladium-Catalyzed Carboamination)

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the construction of pyrrolidine rings is no exception. Palladium-catalyzed carboamination reactions are a notable example, enabling the synthesis of N-aryl-2-allyl pyrrolidines with high diastereoselectivity for the formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov This method involves the reaction of γ-N-arylamino alkenes with vinyl bromides. nih.gov Tandem N-arylation/carboamination sequences have also been reported, allowing for the modular assembly of these heterocycles from simple precursors. nih.gov

Iridium-catalyzed reductive azomethine ylide generation from tertiary amides and lactams provides a general and highly selective route to structurally complex pyrrolidines through [3+2] cycloaddition reactions. nih.govacs.org This strategy allows for the synthesis of a wide range of highly and diversely substituted pyrrolidines and polycyclic amine products under mild conditions. nih.govacs.org

| Catalyst/Reagent | Reaction Type | Key Features |

| Palladium(0) with phosphine (B1218219) ligand | Carboamination | High diastereoselectivity for trans-2,3 and cis-2,5 products. nih.gov |

| Rhodium complexes | Cyclization | Catalyzes the cyclization of unsaturated amines. acs.org |

| Iridium (Vaska's complex) | Reductive [3+2] Cycloaddition | Generates azomethine ylides from amides for pyrrolidine synthesis. nih.govacs.org |

| Copper(II) | Intramolecular Aminooxygenation | Promotes diastereoselective synthesis of disubstituted pyrrolidines. nih.gov |

Reductive Transformations in Pyrrolidine Ring Construction (e.g., utilizing Lithium Aluminum Hydride and Sodium Borohydride)

Reductive methods are fundamental in organic synthesis and are employed in the construction of the pyrrolidine ring. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides and nitriles to amines, a key step in many pyrrolidine syntheses. masterorganicchemistry.com For instance, the reduction of proline derivatives using LiAlH₄ is a common method for preparing (S)-prolinol, a versatile precursor for various pyrrolidine-containing drugs. mdpi.com

Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is also utilized in pyrrolidine synthesis. numberanalytics.com It is often used for the selective reduction of aldehydes and ketones. numberanalytics.com For example, in the synthesis of (-)-dragocin D, a sodium borohydride reduction was used to selectively form an epimeric alcohol derivative with a diastereomeric ratio of 15:1. acs.org Additionally, NaBH₄ in N-methylpyrrolidone (NMP) has been shown to be an effective and safe alternative for hydride displacement reactions. nih.gov

Precursor Design and Chemical Transformations for this compound

The strategic selection of starting materials and subsequent chemical transformations are critical for the efficient synthesis of this compound.

Utilization of Chiral Pool Precursors in Synthetic Routes

The use of readily available chiral molecules, known as the "chiral pool," provides an efficient pathway to enantiomerically pure target compounds. L-proline and its derivatives, such as 4-hydroxyproline, are common chiral pool starting materials for the synthesis of pyrrolidine-containing drugs. mdpi.com For example, a synthetic route to N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, a related heterocyclic compound, was developed starting from L-malic acid, another chiral pool precursor. researchgate.net The synthesis of a new chiral pyrrolidine has also been achieved from 2,3-O-iso-propylidene-D-erythronolactol. mdpi.com These approaches leverage the inherent stereochemistry of the starting material to control the stereochemistry of the final product.

| Chiral Pool Precursor | Target or Intermediate | Reference |

| L-Proline / 4-Hydroxyproline | Pyrrolidine-containing drugs | mdpi.com |

| L-Malic Acid | N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine | researchgate.net |

| 2,3-O-iso-propylidene-D-erythronolactol | Chiral pyrrolidine | mdpi.com |

| (cis)-4-Hydroxy-L-proline | (4S)-1-Methyl-4-propyl-L-proline | chemrxiv.org |

Strategic Installation and Management of the Boc Protecting Group and Other Nitrogen Protection Strategies

The synthesis of highly functionalized pyrrolidines like this compound necessitates precise control over the reactivity of the pyrrolidine nitrogen. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under mild acidic conditions. wikipedia.orgtotal-synthesis.com

The installation of the Boc group is typically achieved by reacting the pyrrolidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.org This reaction can be performed under aqueous conditions or in organic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile, often in the presence of a base such as sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org For instance, in the synthesis of a bicyclic proline analogue, a crude aminoalcohol intermediate was successfully protected with a Boc group, demonstrating the straightforward nature of this transformation. nih.gov The deprotection, or removal, of the Boc group is commonly accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) or hydrogen chloride (HCl) in methanol. wikipedia.org

While the Boc group is prevalent, other nitrogen-protecting groups are also employed in pyrrolidine synthesis, offering orthogonal protection strategies. These are crucial in multi-step syntheses where selective deprotection is required. Common alternatives include:

Carbamates : The benzyloxycarbonyl (Cbz) group is another key carbamate-based protecting group, which is removable by catalytic hydrogenation, a condition to which the Boc group is stable. total-synthesis.commdpi.com

Sulfonamides : Groups like the trifluoromethanesulfonamide (B151150) (−NHTf) can be used. These groups can also influence the catalytic performance of the molecule by acting as hydrogen-bond donors. mdpi.com The synthesis of NHTf-substituted pyrrolidines has been achieved in high yields through a four-step sequence involving reductive amination, hydrogenolysis, sulfonamide formation, and N-Boc deprotection. mdpi.com

Acyl and Benzyl Groups : Other strategies include the use of acyl groups and N-benzylation. acs.org

Regioselective Functionalization of Pyrrolidine Intermediates

Achieving the specific cis-3-hydroxy-4-methyl substitution pattern on the pyrrolidine ring requires precise regioselective functionalization. Several advanced methods have been developed to control the position of substituents on the pyrrolidine core.

One powerful strategy involves the directed lithiation of N-Boc-pyrrolidine. This method uses the carbamate (B1207046) group to direct an organolithium base to deprotonate the ring at a specific adjacent position, creating a nucleophilic center that can then react with an electrophile to introduce a substituent with high regioselectivity. acs.org This approach allows for the C-3 functionalization of proline derivatives. acs.org

[3+2] Dipolar cycloaddition reactions represent another cornerstone of pyrrolidine synthesis, allowing for the direct construction of the five-membered ring with control over the substitution pattern. acs.org These reactions, often involving azomethine ylides, are atom-economical and can establish up to four new stereogenic centers. acs.org

Furthermore, the synthesis of 3-pyrrolidinols has been achieved through a borrowing hydrogen methodology, which uses 1,2,4-butanetriol (B146131) and a primary amine as starting materials. researchgate.net This method directly installs the hydroxyl group at the C-3 position. The biological significance of the substitution pattern often drives these synthetic efforts; for example, the cis-configuration of substituents at the C-3 and C-4 positions of the pyrrolidine ring has been found to be preferable for certain biological activities. nih.gov The conformation of the pyrrolidine ring itself can be influenced by the nature of its substituents, a principle that is key in designing biologically active molecules. nih.gov

Methodological Advancements in Reaction Optimization

Development of Catalytic Systems for Enhanced Stereocontrol

The stereochemical relationship between the C-3 hydroxyl and C-4 methyl groups is a defining feature of the target molecule. Consequently, the development of catalytic systems that provide high stereocontrol is a major focus of research.

Organocatalysis : Chiral pyrrolidine-based organocatalysts have been extensively developed to induce asymmetry in various reactions. mdpi.com Bifunctional catalysts, which can activate both the nucleophile and electrophile through mechanisms like enamine formation and hydrogen bonding, are particularly effective. mdpi.com The steric hindrance provided by substituents on the catalyst's pyrrolidine ring is often the key element controlling diastereoselectivity. mdpi.com

Metal-Catalyzed Reactions : Transition metals play a crucial role in many stereoselective syntheses of pyrrolidines.

Rhodium(II) catalysts have been successfully used for nitrenoid C-H insertion reactions to install tertiary amine centers. nih.gov

Palladium-catalyzed reactions are used for aminoarylation of alkenes to build nitrogen heterocycles. mdpi.com

Osmium has been employed for catalytic oxidative cyclizations to form pyrrolidines stereoselectively. nih.gov

Iridium-catalyzed reductive generation of azomethine ylides from amides allows for highly selective [3+2] cycloaddition reactions. acs.org

These catalytic systems are often the result of extensive screening and design, aiming to create a specific chiral environment that favors the formation of the desired cis isomer.

Solvent Effects and Reaction Environment Influences on Selectivity

The reaction environment, including the choice of solvent and additives, can have a profound impact on the stereochemical outcome and yield of a reaction. Research has shown that solvent choice can influence catalyst performance and reaction selectivity. For instance, in Heck reactions involving unprotected allylamines, controlling solvent effects on the in situ formation of palladium nanoparticles was found to be critical for achieving β-selectivity. chemrxiv.org

In the direct synthesis of 3-pyrrolidinols using the borrowing hydrogen methodology, a study of reaction conditions highlighted the importance of the solvent.

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Amyl Alcohol | 75 |

| 2 | Toluene (B28343) | 50 |

As shown in Table 1, changing the solvent from amyl alcohol to toluene resulted in a significant decrease in yield, demonstrating the sensitivity of the reaction to the environment. researchgate.net Similarly, the optimization of a ring-closing metathesis reaction to form a pyrrolidine ring required careful selection of the solvent and temperature (toluene, 60 °C) to ensure a smooth transformation. nih.gov Patent literature also reveals that different solvents, such as toluene or chlorobenzene, can be used for the synthesis of related pyrrolidinols, affecting reaction times. google.com

Advanced Isolation and Purification Techniques for this compound

The final stage of any synthesis involves the isolation and purification of the target compound. For this compound, techniques that can effectively separate it from reaction byproducts and, crucially, from its trans isomer are essential.

Crystallization is a powerful technique for both purification and stereochemical control. In the synthesis of a related isoxazolidine-4,5-diol, crystallization of the crude product from a hexanes/CH₂Cl₂ mixture was used to preferentially isolate the thermodynamically more stable cis isomer. beilstein-journals.org This highlights how a simple purification step can be instrumental in achieving the desired stereochemistry. The formation of solid, crystalline intermediates within a synthetic route is also highly advantageous, as it simplifies purification and can lead to a higher quality final product. google.com

Distillation , particularly under reduced pressure, is another effective method for purifying liquid intermediates and final products with sufficient volatility. A patent for the preparation of 1-methyl-3-pyrrolidinol (B22934) describes the use of reduced pressure rectification to obtain the final product with high purity (99.3%). google.com

For complex mixtures or non-crystalline compounds, column chromatography remains an indispensable tool, allowing for the separation of isomers and impurities based on their differential adsorption to a stationary phase. The selection of the appropriate solvent system (eluent) is critical for achieving good separation.

Stereochemical Control and Diastereoselectivity in the Synthesis of Cis 1 Boc 4 Methylpyrrolidin 3 Ol

Origins and Mechanisms of cis-Diastereoselectivity

The preference for cis-diastereoselectivity in the formation of substituted pyrrolidine (B122466) rings often arises from specific mechanistic pathways that favor the approach of reagents from a particular face of a cyclic or pseudo-cyclic transition state.

One prominent mechanism involves the intramolecular aminooxygenation of alkenes. For instance, copper(II)-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides has been shown to produce 2,5-cis-pyrrolidines with high diastereoselectivity (dr >20:1). nih.gov The proposed mechanism suggests a transition state where the substituent on the alkene dictates the facial bias of the cyclization, leading to the observed cis product. nih.gov This approach is powerful because it does not necessitate additional coordinating groups on the substrate to achieve high levels of cis selectivity. nih.gov

Another strategy involves the stereoselective reduction of a precursor molecule. The hydrogenation of a substituted pyrrole (B145914) ring can proceed with high diastereoselectivity. For example, the reduction of 2,5-dimethylpyrrole over a rhodium-on-alumina (Rh/Al₂O₃) catalyst in acetic acid yields cis-2,5-dimethylpyrrolidine. researchgate.net This suggests that the substrate adsorbs onto the catalyst surface in a manner that shields one face, directing the hydrogen atoms to add from the less hindered face, resulting in the cis stereochemistry.

Furthermore, the choice of protecting groups can mechanistically favor the formation of cis isomers. In syntheses starting from pyroglutamic acid-derived hemiaminals, using carbamates as nitrogen-protecting groups favors the formation of cis-pyrrolidines. acs.org This is contrasted with benzamide (B126) protecting groups, which tend to yield the trans isomer. acs.org The carbamate (B1207046) group likely influences the conformation of the intermediate iminium ion, directing the nucleophilic attack to afford the cis product. Similarly, intramolecular Mitsunobu reactions have been employed to generate cis-4-hydroxyproline derivatives, which are structurally related to the target molecule. nih.govmdpi.com

Factors Influencing Diastereoisomeric Ratios in Pyrrolidine Formation

Several factors can be manipulated to influence the diastereoisomeric ratio in pyrrolidine synthesis, steering the reaction toward the desired cis isomer. These factors range from substrate structure to the choice of reagents and reaction conditions.

Substrate Control: The substitution pattern of the starting material is a critical determinant. In copper-promoted aminooxygenation reactions, α-substituted 4-pentenyl sulfonamides overwhelmingly favor the cis-pyrrolidine product, whereas γ-substituted substrates show only moderate selectivity for the trans isomer. nih.gov This demonstrates how the position of a substituent relative to the reacting centers can profoundly impact the stereochemical outcome.

Reagent Control: The selection of reducing agents is a powerful tool for controlling stereochemistry, particularly in the synthesis of the alcohol moiety of the target molecule. The diastereoselective reduction of a ketone precursor can be finely tuned. For example, in the reduction of an N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester, using lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) under chelation-controlled conditions leads to the anti-alcohol with a diastereomeric ratio of >95:5. nih.gov Conversely, using NB-Enantride, a boron-based reducing agent, under Felkin-Anh control, completely reverses the selectivity to favor the syn-alcohol with a ratio of 5:95. nih.gov Similarly, the reduction of 1,3-diketones with a combination of borane-pyridine complex and titanium tetrachloride (TiCl₄) provides excellent diastereoselectivity for syn-1,3-diols. nih.gov This level of reagent-based control is crucial for establishing the correct relative stereochemistry of the hydroxyl and methyl groups in cis-1-Boc-4-methylpyrrolidin-3-ol.

| Precursor Type | Reagent/Condition | Control Mechanism | Major Product | Diastereomeric Ratio (Major:Minor) | Reference |

|---|---|---|---|---|---|

| γ-Keto Ester | LiAlH(O-t-Bu)₃, EtOH, -78°C | Chelation | anti-Alcohol | >95:5 | nih.gov |

| γ-Keto Ester | NB-Enantride, THF, -78°C | Felkin-Anh | syn-Alcohol | 95:5 | nih.gov |

| 1,3-Diketone | BH₃-Pyridine, TiCl₄ | Chelation | syn-1,3-Diol | Excellent | nih.gov |

Protecting Group Influence: As mentioned previously, the nature of the nitrogen protecting group can dictate the cis/trans selectivity. A study demonstrated that carbamate protecting groups on a pyroglutamic acid-derived intermediate led to cis-pyrrolidines, while a benzamide group favored the trans product. acs.org This highlights the subtle yet powerful influence of non-reacting parts of a molecule on the transition state geometry.

Enantioselective Approaches for Specific Stereoisomers of this compound

Beyond achieving the correct relative (cis) stereochemistry, obtaining a single enantiomer (e.g., (3R,4R) or (3S,4S)) requires asymmetric synthesis. Several enantioselective strategies have been developed for this purpose.

Chiral Pool Synthesis: This approach utilizes readily available chiral molecules as starting materials. A stereoselective synthesis of (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a compound closely related to the target molecule, was achieved starting from (S)-diethylmalate. researchgate.net This method leverages the existing stereocenter of the starting material to build the new chiral centers of the product.

Enzymatic Resolutions and Desymmetrization: Biocatalysis offers a highly selective method for producing enantiomerically pure compounds. Transaminases, for example, can be used for the asymmetric synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones. acs.org By selecting either an (R)-selective or an (S)-selective transaminase, it is possible to synthesize either enantiomer of the product with high enantiomeric excess (>95% ee). acs.org A one-pot, multi-enzyme system can also be employed, where two stereocenters are created sequentially under the control of two different enzymes, such as an ene-reductase and an alcohol dehydrogenase. nih.gov This powerful strategy allows for the synthesis of all four possible stereoisomers of a molecule from a single achiral precursor by choosing the appropriate pair of enzymes. nih.gov

Substrate-Controlled Asymmetric Synthesis: A chiral auxiliary attached to the substrate can direct the stereochemical course of a reaction. The use of an N-tert-butanesulfinyl group in 1,3-dipolar cycloaddition reactions has been shown to induce a specific absolute configuration in the resulting pyrrolidine product with high diastereoselectivity. acs.org A stereoselective synthesis for (3R,4S)-3-amino-4-methyl pyrrolidine, which has the desired cis stereochemistry, relies on the one-pot reduction and regioselective cyclization of a chiral azidoditosyl derivative, demonstrating a substrate-controlled approach. researchgate.netelsevier.com

Role of Chiral Auxiliaries and Ligands in Asymmetric Induction

When not using a chiral substrate or enzyme, asymmetry is often introduced through the use of chiral auxiliaries or chiral ligands complexed to a metal catalyst.

Chiral Auxiliaries: A chiral auxiliary is a temporary part of the substrate that biases the stereochemical outcome of a reaction, after which it is removed. Auxiliaries derived from (S)-proline or (R)-phenylglycinol are commonly used. nih.govresearchgate.net For example, the addition of a Grignard reagent to an imine derived from (R)-phenylglycinol proceeds with high diastereoselectivity, directed by the alkoxy group of the chiral auxiliary. nih.gov The auxiliary creates a sterically and electronically differentiated environment that forces the incoming reagent to attack from a specific trajectory.

Chiral Ligands: In catalytic asymmetric synthesis, a small amount of a chiral ligand, in conjunction with a metal, can generate large quantities of an enantiomerically enriched product. This approach is highly atom-economical. mappingignorance.org An exemplary case is the copper(I)-catalyzed 1,3-dipolar cycloaddition, where the regioselectivity and enantioselectivity can be controlled simply by switching the chiral ligand. acs.org For instance, using one P,N-ligand might yield one regioisomer with high enantioselectivity, while a different ligand provides the opposite regioisomer, also with high enantioselectivity. acs.org Copper catalysts paired with chiral ligands like (S,S)-Ph-BPE have been successfully used in the enantioselective synthesis of cis-disubstituted N-heterocycles, demonstrating the power of this method. researchgate.net These ligands form a chiral pocket around the metal center, which then orchestrates the assembly of the product in a highly stereocontrolled manner.

| Method | Chiral Source | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Chiral Ligand | (S,S)-Ph-BPE | Copper-Catalyzed Cyclization | Forms chiral catalyst to induce enantioselectivity in ring formation. | researchgate.net |

| Chiral Ligand | P,N-Ligands (L1/L2) | Copper-Catalyzed Cycloaddition | Ligand choice controls both regioselectivity and enantioselectivity. | acs.org |

| Chiral Auxiliary | (R)-Phenylglycinol | Grignard Addition to Imine | Auxiliary directs addition to one face of the C=N bond. | nih.gov |

| Chiral Auxiliary | N-tert-Butanesulfinylimine | 1,3-Dipolar Cycloaddition | Sulfinyl group induces specific absolute configuration in the product. | acs.org |

| Chiral Auxiliary | (S)-Proline Derivative | Asymmetric Reactions | Efficient non-covalent interactions with reagents lead to high selectivity. | researchgate.net |

Derivatization and Functionalization Chemistry of Cis 1 Boc 4 Methylpyrrolidin 3 Ol

Modification of the Hydroxyl Group

The secondary hydroxyl group at the C3 position is a primary site for functionalization, allowing for the introduction of a wide array of substituents through various chemical reactions.

The hydroxyl group of cis-1-Boc-4-methylpyrrolidin-3-ol readily undergoes esterification and etherification to introduce new functional groups and build molecular complexity.

Esterification: Standard esterification conditions can be employed to convert the alcohol to its corresponding ester. This typically involves reaction with an acyl chloride or a carboxylic acid in the presence of a coupling agent. For instance, reaction with an appropriate acyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) in a solvent such as dichloromethane (B109758) (DCM) yields the desired ester.

Etherification: Williamson ether synthesis is a common method for converting the hydroxyl group to an ether. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which is then reacted with an alkyl halide. Another approach involves the Mitsunobu reaction, which allows for the formation of ethers with inversion of stereochemistry. In this reaction, the alcohol is treated with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a suitable nucleophile (e.g., a phenol (B47542) or another alcohol).

A notable application of etherification is in the synthesis of potent and selective neuronal nitric oxide synthase (nNOS) inhibitors. In this context, the Mitsunobu reaction has been optimized to couple the hindered secondary alcohol of a pyrrolidine (B122466) derivative with a naphthol, achieving good to excellent yields. nih.gov

Table 1: Representative Etherification Reactions of Pyrrolidinol Derivatives

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

|---|

The secondary alcohol of this compound can be selectively oxidized to the corresponding ketone, 1-Boc-4-methylpyrrolidin-3-one. This ketone is a valuable intermediate for further functionalization, particularly at the adjacent carbon positions.

Oxidation: A variety of oxidizing agents can be used for this transformation, with the choice often depending on the desired selectivity and the presence of other sensitive functional groups. Common reagents include Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine), Dess-Martin periodinane (DMP), and Parikh-Doering oxidation (using sulfur trioxide pyridine complex and DMSO). These methods are generally mild and provide high yields of the ketone.

Reduction: While the starting material is already a reduced form, the corresponding ketone, 1-Boc-4-methylpyrrolidin-3-one, can undergo reduction to regenerate the alcohol. This can be achieved using various reducing agents. If a stereoselective reduction is required to favor a specific diastereomer, chiral reducing agents or catalyst systems can be employed. For example, the use of sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will typically lead to a mixture of diastereomers, while more sterically demanding reagents or enzymatic reductions can provide higher diastereoselectivity.

Transformations Involving the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring, protected by the tert-butyloxycarbonyl (Boc) group, provides another avenue for derivatization following a deprotection step.

Following the removal of the Boc protecting group, the resulting secondary amine is a nucleophilic center that can readily participate in N-alkylation and N-acylation reactions.

N-Alkylation: The secondary amine can be alkylated using various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base to neutralize the acid formed during the reaction. Reductive amination is another powerful method for N-alkylation. This involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. fishersci.co.uk For instance, the N-alkylation of pyrimidinones (B12756618) has been successfully achieved using alkyl halides in the presence of potassium carbonate in acetone. la-press.org Heterogeneous catalysts, such as CuO–NiO/γ–Al₂O₃, have also been employed for the N-alkylation of cyclic amines with alcohols. researchgate.net

N-Acylation: The secondary amine can be acylated using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt, EDC). This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the acid byproduct.

The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. fishersci.co.uk

Acidic Deprotection: The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in an organic solvent like dioxane, methanol, or diethyl ether. fishersci.co.uknih.gov Anhydrous conditions using HCl gas generated ex situ have been shown to be a green and efficient method for quantitative deprotection. rsc.org Aqueous phosphoric acid also serves as an effective reagent for this purpose. organic-chemistry.org

Table 2: Common Reagents for N-Boc Deprotection

| Reagent | Solvent | Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | nih.gov |

| Hydrogen Chloride (HCl) | Dioxane or Methanol | Room Temperature | fishersci.co.uk |

| Hydrogen Chloride (gas) | Solvent-free | Stoichiometric amounts | rsc.org |

The choice of deprotection conditions can be critical to avoid side reactions, especially in complex molecules with other acid-sensitive functional groups. rsc.org The resulting free amine is then available for a wide range of subsequent functionalization reactions, including those mentioned in the N-alkylation and N-acylation section.

Functionalization at the Methyl and Other Carbon Positions

Functionalization at the carbon skeleton of the pyrrolidine ring, particularly at the C4 position bearing the methyl group, presents a greater challenge but offers the potential to introduce significant structural diversity.

One strategy involves the oxidation of the starting alcohol to the corresponding ketone, 1-Boc-4-methylpyrrolidin-3-one. This ketone can then be subjected to α-functionalization reactions. For example, deprotonation with a strong base, such as lithium diisopropylamide (LDA), can generate an enolate that can then be reacted with various electrophiles. This could allow for the introduction of alkyl, acyl, or other functional groups at the C2 or C4 positions. However, regioselectivity can be an issue, and careful control of reaction conditions is necessary.

More advanced methods, such as C-H activation, could potentially be used to directly functionalize the methyl group or other C-H bonds on the pyrrolidine ring. Regiodivergent C-H functionalization has been demonstrated on related N-Boc protected heterocyclic systems, such as 1,3-oxazinanes, allowing for selective modification at different carbon positions. nih.govresearchgate.net These methods often rely on directed metalation, where the Boc group directs a metalating agent to a specific position, followed by trapping with an electrophile. While direct application to this compound is not widely reported, these approaches represent a promising future direction for the derivatization of this scaffold.

Stereoselective Introduction of Additional Stereocenters

The inherent stereochemistry of this compound provides a chiral scaffold upon which new stereocenters can be installed with a high degree of control. The hydroxyl group at the C3 position and the methyl group at the C4 position significantly influence the facial selectivity of incoming reagents, enabling diastereoselective transformations.

Research has demonstrated that the oxidation of the C3 hydroxyl group to the corresponding ketone, N-Boc-4-methylpyrrolidin-3-one, provides a key intermediate for the diastereoselective addition of nucleophiles. For instance, the reduction of this ketone can be controlled to selectively yield either the cis or trans alcohol, depending on the choice of reducing agent and reaction conditions. This allows for the inversion of the C3 stereocenter if required.

Furthermore, the enolate formed from N-Boc-4-methylpyrrolidin-3-one can undergo stereoselective alkylation. The existing stereocenter at C4 directs the approach of the electrophile, leading to the preferential formation of one diastereomer. The stereochemical outcome is often dictated by the formation of the thermodynamically or kinetically favored enolate and the steric bulk of the incoming electrophile.

Carbon-Carbon Bond Forming Reactions on the Pyrrolidine Ring

The construction of new carbon-carbon bonds on the pyrrolidine ring of this compound is a critical step in the synthesis of more complex and functionally diverse molecules. Various modern synthetic methodologies can be employed for this purpose, targeting different positions on the heterocyclic core.

One common strategy involves the functionalization of the C3 position. Following oxidation of the hydroxyl group to a ketone, a range of carbon nucleophiles can be added. For example, Grignard reagents, organolithium compounds, and acetylides can be employed to introduce alkyl, aryl, and alkynyl groups, respectively, at the C3 position. The stereoselectivity of these additions is influenced by the C4-methyl group, often leading to a preferred diastereomer.

Another powerful approach for C-C bond formation is through palladium-catalyzed cross-coupling reactions. To achieve this, the hydroxyl group at C3 can be converted into a suitable leaving group, such as a triflate or tosylate. This allows for Suzuki, Stille, or Sonogashira coupling reactions to introduce aryl, vinyl, or alkynyl substituents at the C3 position.

Furthermore, functionalization at the C2 or C5 positions, alpha to the nitrogen atom, can be achieved through directed metalation-trapping sequences. The use of a strong base, such as sec-butyllithium (B1581126) in the presence of a chelating agent like sparteine, can facilitate the deprotonation at these positions, followed by reaction with a carbon electrophile. While this has been demonstrated on the parent N-Boc-pyrrolidine, the substrate-directing effect of the C3-hydroxyl and C4-methyl groups in this compound can influence the regioselectivity and stereoselectivity of such reactions.

Below is a table summarizing some of the potential carbon-carbon bond-forming reactions on the pyrrolidine ring, starting from derivatives of this compound.

| Starting Material Derivative | Reaction Type | Reagents | Product Type |

| N-Boc-4-methylpyrrolidin-3-one | Grignard Addition | R-MgBr, THF | 3-Alkyl-3-hydroxypyrrolidine |

| N-Boc-4-methylpyrrolidin-3-one | Wittig Reaction | Ph3P=CHR, THF | 3-Alkylidenepyrrolidine |

| cis-1-Boc-4-methyl-3-(triflyloxy)pyrrolidine | Suzuki Coupling | Ar-B(OH)2, Pd(PPh3)4, Base | 3-Arylpyrrolidine |

| This compound | Directed Metalation | s-BuLi, Sparteine; then E+ | 2- or 5-Substituted Pyrrolidine |

Applications of Cis 1 Boc 4 Methylpyrrolidin 3 Ol As a Chiral Building Block in Complex Synthesis

Utilization in the Synthesis of Complex Natural Products

While direct applications of cis-1-Boc-4-methylpyrrolidin-3-ol in the total synthesis of complex natural products are not extensively documented in publicly available literature, the closely related (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol serves as a crucial intermediate in the synthesis of various bioactive molecules. researchgate.net This highlights the potential of similarly substituted pyrrolidinols as key fragments for natural product synthesis. The inherent chirality and functional group arrangement within these building blocks can significantly streamline synthetic routes to complex targets that feature a substituted pyrrolidine (B122466) core.

Role in the Construction of Pharmaceutical Precursors and Advanced Intermediates

The substituted pyrrolidine framework is a cornerstone in medicinal chemistry, and this compound and its analogs are pivotal in the development of advanced pharmaceutical precursors. The pyrrolidine scaffold is present in a multitude of drugs, and its derivatives are often key intermediates in their synthesis.

For instance, substituted pyrrolidines are integral to the structure of various kinase inhibitors. The discovery of 3(S)-thiomethyl pyrrolidine analogs as potent ERK inhibitors for oncology underscores the importance of the pyrrolidine core in this class of drugs. nih.gov While this example does not use the exact title compound, it demonstrates the principle of modifying the pyrrolidine ring to achieve desired pharmacological properties. The strategic placement of substituents on the pyrrolidine ring can significantly influence the binding affinity and selectivity of a drug candidate for its target protein.

Furthermore, the synthesis of novel anticholinergic drugs has utilized 1-methyl-3-pyrrolidinol (B22934) as a key intermediate. google.com This underscores the value of functionalized pyrrolidinols in constructing molecules with specific therapeutic actions. The hydroxyl group on the pyrrolidine ring provides a convenient handle for further chemical modifications, allowing for the introduction of diverse functionalities to modulate the biological activity of the final compound.

Application in Agrochemical Synthesis

Currently, there is limited specific information available in the public domain detailing the direct application of this compound in the synthesis of agrochemicals. However, the broader class of chiral molecules, including pheromones, plays a crucial role in integrated pest management, offering environmentally benign alternatives to traditional insecticides. mdpi.com For example, the stereoisomers of 4-methylheptan-3-ol are active as insect pheromones for different species. mdpi.com This highlights the potential for chiral building blocks like substituted pyrrolidinols to be utilized in the synthesis of stereochemically defined agrochemicals, such as species-specific insect attractants or repellents. The development of efficient synthetic routes to such chiral molecules is a key area of research in agrochemical science.

Development and Synthesis of Novel Heterocyclic Scaffolds

The development of novel heterocyclic scaffolds is a central theme in modern drug discovery, and this compound represents a valuable starting point for such endeavors. The inherent functionality of this building block allows for its elaboration into a variety of more complex heterocyclic systems.

One important application of pyrrolidine derivatives is in the stereoselective synthesis of spirocyclic systems. nih.gov Spirocyclic scaffolds, which contain two rings sharing a single atom, are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space. The synthesis of spirocyclic pyrrolidines, pyrrolizidines, and pyrrolothiazolidines has been achieved through multicomponent 1,3-dipolar cycloaddition reactions, demonstrating the utility of pyrrolidine-based starting materials in constructing these complex architectures. nih.gov

Computational and Theoretical Investigations of Cis 1 Boc 4 Methylpyrrolidin 3 Ol

Conformational Analysis and Prediction of Energy Minima

The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The substituents on the ring, in this case, the tert-butoxycarbonyl (Boc) group at position 1, the methyl group at position 4, and the hydroxyl group at position 3, significantly influence the preferred conformation and the energy barriers between different puckered states.

Computational methods, such as Density Functional Theory (DFT) and other quantum mechanical calculations, are employed to determine the geometries of the stable conformers and their relative energies. researchgate.net A conformational search can identify various low-energy structures, and their relative populations can be estimated using Boltzmann distribution analysis at a given temperature. researchgate.net For substituted pyrrolidines, the energy difference between conformers can be small, leading to a dynamic equilibrium of multiple shapes in solution. frontiersin.org

Influence of Substituents on Pyrrolidine Ring Puckering

The puckering of the five-membered pyrrolidine ring is a delicate balance of steric and stereoelectronic effects imposed by its substituents. nih.govbeilstein-journals.org The ring is known to primarily adopt two major puckering modes: Cγ-endo and Cγ-exo envelope conformations. frontiersin.orgnih.gov The substituents at each position play a crucial role in determining which of these conformations is more stable.

N-Boc Group: The bulky tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom (N-1) introduces significant steric hindrance. This bulkiness influences the puckering of the ring and also gives rise to rotational isomers (rotamers), which will be discussed in the next section.

C-3 Hydroxyl Group and C-4 Methyl Group: The cis relationship between the hydroxyl group at C-3 and the methyl group at C-4 creates specific steric interactions that dictate their preferred orientation (pseudo-axial or pseudo-equatorial) to minimize strain. In related systems, it has been observed that electronegative substituents at the 4-position can influence the ring's pucker. nih.gov For instance, a cis-substituent that is electronegative tends to favor an endo pucker, while a trans-substituent favors an exo pucker. nih.gov However, sterically demanding groups like a tert-butyl group have been shown to strongly prefer a pseudoequatorial orientation, which can override the effects seen with electronegative substituents. nih.gov In the case of cis-1-Boc-4-methylpyrrolidin-3-ol, the interplay between the steric bulk of the methyl group and the electronic effects of the hydroxyl group will determine the final ring conformation. Studies on 2-methyl-allo-hydroxyproline dipeptides have shown that C-2 methylation significantly impacts the pyrrolidine ring puckering. nih.gov

Rotamer Interconversion Studies (e.g., N-Boc Rotamers)

The amide bond between the pyrrolidine nitrogen and the carbonyl carbon of the Boc group has a partial double bond character, which restricts free rotation. This restriction leads to the existence of two planar rotamers, typically referred to as syn and anti or E and Z isomers, which can slowly interconvert. The energy barrier for this rotation is often high enough to allow for the observation of distinct species by NMR spectroscopy at room temperature.

Computational studies can model this rotational process and calculate the energy barrier of interconversion. For example, in N-Boc-2-phenylindoline, which contains a five-membered nitrogen heterocycle similar to pyrrolidine, DFT calculations were used to determine the minimal energy structures for the rotamers. researchgate.net These calculations, combined with variable temperature NMR (VT-NMR) spectroscopy, can provide a detailed understanding of the dynamic behavior of the N-Boc group. researchgate.net The relative stability of the N-Boc rotamers in this compound would be influenced by steric interactions between the tert-butyl group and the substituents on the pyrrolidine ring.

Quantum Chemical Calculations for Reaction Pathway Prediction and Energetics

Quantum chemical calculations are instrumental in predicting the course of chemical reactions. rsc.orgrsc.org These methods can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. rsc.org This allows for the prediction of the most likely reaction pathways and the estimation of reaction rates.

For a molecule like this compound, such calculations could be used to predict the outcome of various transformations, such as:

Oxidation of the hydroxyl group: Predicting the regioselectivity and stereoselectivity of oxidizing agents.

Substitution reactions: Evaluating the energetics of displacing the hydroxyl group.

Ring-opening reactions: Investigating the stability of the pyrrolidine ring under different conditions.

Methods like the Artificial Force Induced Reaction (AFIR) in combination with Rate Constant Matrix Contraction (RCMC) can be used for automated exploration of reaction pathways. rsc.org These computational tools can screen for potential competitive reaction pathways and predict product distributions based on calculated rate constants at different temperatures. rsc.org Such predictive power is invaluable in synthetic planning and for understanding reaction mechanisms. rsc.orgnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR and IR)

Computational chemistry can accurately predict spectroscopic data, which is crucial for structure elucidation and verification.

NMR Spectroscopy: Density Functional Theory (DFT) is widely used to predict ¹H and ¹³C NMR chemical shifts. nih.govbris.ac.uk The process involves optimizing the molecular geometry and then calculating the nuclear shielding tensors for each atom. researchgate.netnih.gov The accuracy of these predictions has become sufficiently high that they are routinely used to distinguish between possible isomers and to assign experimental spectra. researchgate.netnih.govbris.ac.uk For flexible molecules like this compound, a Boltzmann-weighted average of the calculated shifts for all significant conformers is often computed to provide a more accurate comparison with experimental data, which reflects the conformational equilibrium in solution. researchgate.net

IR Spectroscopy: The vibrational frequencies and intensities of a molecule's infrared (IR) spectrum can also be calculated using DFT methods. nih.gov These calculations provide a theoretical vibrational spectrum that can be compared with experimental data to confirm the presence of specific functional groups and to support the proposed structure. nih.govresearchgate.net The accuracy of the predicted frequencies can be improved by using scaling factors or linear correlations. nih.gov

Table 1: Hypothetical Predicted Spectroscopic Data for the Lowest Energy Conformer of this compound *

| Parameter | Predicted Value |

| ¹H NMR | |

| H-2 | δ 3.2-3.5 ppm |

| H-3 | δ 4.0-4.3 ppm |

| H-4 | δ 2.0-2.3 ppm |

| H-5 | δ 3.0-3.3 ppm |

| CH₃ (Boc) | δ 1.45 ppm |

| CH₃ (C-4) | δ 1.0-1.2 ppm |

| ¹³C NMR | |

| C=O (Boc) | δ 154 ppm |

| C (Boc) | δ 80 ppm |

| C-2 | δ 55-58 ppm |

| C-3 | δ 70-73 ppm |

| C-4 | δ 38-41 ppm |

| C-5 | δ 52-55 ppm |

| CH₃ (Boc) | δ 28.5 ppm |

| CH₃ (C-4) | δ 15-18 ppm |

| IR | |

| O-H stretch | ~3400 cm⁻¹ |

| C-H stretch | 2850-3000 cm⁻¹ |

| C=O stretch (Boc) | ~1690 cm⁻¹ |

| C-O stretch | 1050-1150 cm⁻¹ |

Note: These values are hypothetical and intended for illustrative purposes. Actual predicted values would depend on the specific level of theory and basis set used in the calculation.

Computational Studies on Molecular Recognition and Intermolecular Interactions for Designed Derivatives

The substituted pyrrolidinol scaffold present in this compound is a common motif in biologically active molecules and ligands for molecular recognition. nih.gov Computational methods are essential for designing derivatives of this compound with enhanced binding affinity and selectivity for specific biological targets, such as proteins or enzymes. scispace.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govnih.gov By docking derivatives of this compound into the active site of a target protein, researchers can estimate the binding affinity and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov This information guides the design of new derivatives with improved properties.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the ligand-receptor complex over time. nih.gov These simulations can assess the stability of the binding pose predicted by docking and can reveal important conformational changes in both the ligand and the protein upon binding. scispace.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. scispace.com By developing QSAR models for derivatives of this compound, it is possible to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. scispace.com

Through these computational approaches, derivatives of this compound can be rationally designed to optimize their interactions with a biological target, a critical step in modern drug discovery and development. nih.gov

Advanced Spectroscopic Characterization Methodologies for Cis 1 Boc 4 Methylpyrrolidin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of cis-1-Boc-4-methylpyrrolidin-3-ol. Both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms and the relative stereochemistry of the molecule.

In the ¹H NMR spectrum of a related compound, (rac)-1-(Acetoxymethyl)-4-methylpyrrolidin-2-one, the methyl group on the pyrrolidine (B122466) ring appears as a doublet, indicating its proximity to a single proton. mdpi.com The protons of the pyrrolidine ring itself exhibit complex splitting patterns due to their diastereotopic nature, providing insights into their spatial relationships. For instance, the protons on the nitrogen-bearing carbon (CH₂N) often appear as distinct multiplets, as do the protons adjacent to the carbonyl group (CH₂CO). mdpi.com The chemical shifts and coupling constants of the protons on the pyrrolidine ring are particularly sensitive to the cis or trans orientation of the substituents. The assignment of these complex spectra is often aided by two-dimensional NMR techniques such as HMQC (Heteronuclear Multiple Quantum Coherence), which correlates proton and carbon signals. mdpi.com

The introduction of the Boc protecting group significantly influences the chemical shifts of the nearby protons. Similarly, derivatization of the hydroxyl group, for example, through acetylation or benzoylation, leads to predictable downfield shifts of adjacent protons, which can further aid in spectral assignment. mdpi.com Computational methods, such as Density Functional Theory (DFT) calculations, can be employed to predict NMR parameters, offering a valuable tool to corroborate experimental data and resolve structural ambiguities. nih.gov

Table 1: Representative ¹H NMR Spectral Data for a Substituted Pyrrolidinone Derivative mdpi.com

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₂O | 5.27 | AB quartet | 10.0 |

| CH₂N | 3.62 | dd | 9.6, 7.7 |

| CH₂N | 3.08 | dd | 9.6, 6.3 |

| CHCH₃, CH₂CO | 2.48 | m | |

| CH₃CO | 2.05 | s | |

| CH₂CO | 1.96 | m | |

| CH₃CH | 1.11 | d | 6.6 |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and for gaining structural information through the analysis of its fragmentation patterns.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) for pyrrolidine derivatives is often observed, although it may be weak for some aliphatic compounds. rdd.edu.iqmiamioh.edu A common fragmentation pathway for aldehydes and ketones involves α-cleavage, the breaking of the bond adjacent to the carbonyl group. miamioh.edu For cyclic ketones, the fragmentation patterns can be more complex. miamioh.edu In the case of pyrrolidin-3-ol, a parent compound, the mass spectrum shows a base peak at m/z 42. nih.gov

For this compound, key fragmentation pathways would involve the loss of the Boc group or parts of it, as well as cleavage of the pyrrolidine ring. The accurate mass measurement capabilities of high-resolution mass spectrometry (HRMS) allow for the determination of the elemental composition, confirming the molecular formula of the compound.

Table 2: Common Fragmentation Patterns in Mass Spectrometry of Carbonyl Compounds miamioh.edu

| Compound Type | Key Fragmentation Events |

| Aldehydes | M-1 (α-cleavage), McLafferty rearrangement |

| Ketones | α-cleavage (primary), McLafferty rearrangement |

| Carboxylic Acids | M-17 (loss of OH), M-45 (loss of COOH) |

| Esters | α-cleavage, McLafferty rearrangement |

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. libretexts.orglumenlearning.com The IR spectrum provides characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The presence of the hydroxyl (-OH) group is readily identified by a broad and strong absorption band in the region of 3400-3650 cm⁻¹. pressbooks.pubopenstax.org The Boc protecting group exhibits a strong absorption band due to the carbonyl (C=O) stretch, typically found in the range of 1670-1780 cm⁻¹. pressbooks.pubopenstax.org The exact position of this peak can provide information about the electronic environment of the carbonyl group. pressbooks.pub

The C-N stretching vibration of the pyrrolidine ring is also observable, often appearing in the fingerprint region of the spectrum. mdpi.com Additionally, C-H stretching vibrations from the alkyl portions of the molecule are expected in the 2850-3000 cm⁻¹ region. lumenlearning.comlibretexts.org The "fingerprint region," below 1500 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule and can be used for identification by comparison with a reference spectrum. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for Key Functional Groups lumenlearning.compressbooks.pubopenstax.org

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3400 - 3650 | Strong, Broad |

| C-H (alkane) | 2850 - 2960 | Strong |

| C=O (ester/carbamate) | 1670 - 1780 | Strong, Sharp |

| C-O (alcohol/ester) | 1050 - 1200 | Medium to Strong |

| C-N (amine) | 1000 - 1350 | Medium |

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govthieme-connect.de This technique requires a single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern that can be used to map the electron density and thus the precise positions of all atoms in the crystal lattice. thieme-connect.de

For chiral molecules like this compound, X-ray crystallography can unambiguously establish the relative and absolute configuration of all stereocenters. nih.gov The determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects, particularly when heavier atoms are present in the structure. thieme-connect.de The Flack parameter is a critical value derived from the diffraction data that helps to confirm the correct enantiomer has been modeled. researchgate.net Even for molecules containing only light atoms (C, H, N, O), it may be possible to determine the absolute configuration using high-quality, highly redundant data. nih.gov

In cases where the target molecule is difficult to crystallize, co-crystallization with a "crystallization chaperone" can be a successful strategy to obtain crystals suitable for X-ray analysis. nih.gov The resulting crystal structure provides a detailed snapshot of the molecule's conformation in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is essential for the separation of enantiomers and the determination of the enantiomeric excess (e.e.) of a chiral compound like this compound. gcms.cz Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose, utilizing a chiral stationary phase (CSP). mdpi.comnih.gov

Chiral stationary phases are designed to interact differently with the two enantiomers of a compound, leading to different retention times and thus their separation. gcms.cz Common CSPs for GC are based on derivatized cyclodextrins. gcms.cz For HPLC, a wide variety of chiral stationary phases are available, and the separation of diastereomeric derivatives on a standard silica (B1680970) gel column is also a viable strategy. mdpi.com For example, enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated by non-chiral chromatography. researchgate.net

The development of a chiral separation method involves optimizing parameters such as the choice of the chiral column, the mobile phase composition (for HPLC), or the temperature program (for GC) to achieve baseline resolution of the enantiomeric peaks. nih.gov The relative areas of the two enantiomer peaks in the chromatogram are then used to calculate the enantiomeric excess of the sample.

Table 4: Overview of Chiral Chromatography Techniques

| Technique | Principle | Key Components | Application |

| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase in the gas phase. | Chiral capillary column (e.g., cyclodextrin-based). | Separation of volatile chiral compounds. gcms.cznih.gov |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase in the liquid phase. | Chiral column, specific mobile phase. | Separation of a wide range of non-volatile chiral compounds. mdpi.com |

| Diastereomeric Derivatization | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation on a non-chiral column. | Chiral derivatizing reagent, standard HPLC or GC system. | Indirect separation of enantiomers. researchgate.net |

Future Research Directions and Emerging Trends for Cis 1 Boc 4 Methylpyrrolidin 3 Ol

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future of synthesizing cis-1-Boc-4-methylpyrrolidin-3-ol and related structures is increasingly tied to the principles of green chemistry. This involves developing methods that are not only efficient but also minimize environmental impact.

Key Research Directions:

Biocatalysis: The use of enzymes in synthesis is a cornerstone of green chemistry. Biocatalytic methods, such as those employing engineered cytochrome P450 enzymes, are being developed for the construction of chiral pyrrolidines via intramolecular C(sp³)-H amination. escholarship.orgnih.govcaltech.edu These enzymatic processes offer high enantioselectivity and operate under mild conditions, presenting a sustainable alternative to traditional chemical methods. nih.govcaltech.edu Multi-enzyme systems, where two or more enzymes work in sequence in a single pot, are also being explored to create multiple stereocenters with high precision, a technique directly applicable to the synthesis of complex pyrrolidinols. mdpi.com

Eco-Friendly Solvents and Conditions: Research is moving towards the use of greener solvents, such as aqueous ethanol, and catalyst-free conditions where possible, further reducing the environmental footprint of chemical synthesis. tandfonline.comnih.gov The application of techniques like ultrasound irradiation is also being explored to accelerate reactions and reduce energy consumption. tandfonline.com

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency

Achieving the precise three-dimensional arrangement (cis stereochemistry) of this compound is critical for its function. Future research will focus on novel catalysts that can deliver higher stereoselectivity and reaction efficiency.

Key Research Directions:

Advanced Organocatalysis: Pyrrolidine-based structures are themselves powerful organocatalysts. bohrium.commdpi.com Research into new chiral pyrrolidine (B122466) organocatalysts, including diarylprolinol silyl (B83357) ethers and novel prolinamides, continues to yield highly efficient and selective catalysts for various asymmetric transformations. mdpi.combeilstein-journals.org These catalysts are often metal-free, enhancing the green credentials of the synthesis. mdpi.com

Enzyme Engineering: Directed evolution and rational design are powerful tools for creating custom enzymes with enhanced properties. nih.govresearchgate.net By engineering enzymes like transaminases, amine dehydrogenases, and cytochrome P411 variants, researchers can create biocatalysts tailored for the synthesis of specific chiral amines and pyrrolidines with exceptional selectivity and efficiency. nih.govnih.gov

Transition Metal Catalysis: While green chemistry often favors metal-free approaches, transition metal catalysts remain indispensable for certain transformations. Ongoing research focuses on developing new chiral ligands for metals like iridium, rhodium, and palladium to achieve highly enantioselective hydrogenation and amination reactions, which are key steps in many pyrrolidine syntheses. nih.govacs.org

Table 1: Emerging Catalytic Systems for Pyrrolidine Synthesis

| Catalyst Type | Example(s) | Key Advantage(s) | Relevant Findings |

|---|---|---|---|

| Organocatalysts | Diarylprolinol Silyl Ethers, Chiral Prolinamides | Metal-free, high enantioselectivity, environmentally friendly. mdpi.com | Proven to be extremely efficient for a wide variety of chemical transformations. beilstein-journals.org |

| Biocatalysts | Engineered Cytochrome P411, Ene-Reductases (ER), Alcohol Dehydrogenases (ADH) | High stereoselectivity, mild reaction conditions, sustainable. escholarship.orgmdpi.com | P411 variants catalyze pyrrolidine synthesis with high efficiency and enantioselectivity. nih.govcaltech.edu ER/ADH systems enable one-pot synthesis of all four stereoisomers of a target molecule. mdpi.com |

| Transition Metal Catalysts | Iridium/(R)-SegPhos Complexes | High efficiency for asymmetric hydrogenation of iminium salts. acs.org | Achieves good to excellent yields and high enantioselectivity (up to 96% ee) for chiral tertiary amines. acs.org |

Expansion of Application in Diverse Chemical Synthesis Paradigms

This compound is a valuable building block, and future research aims to broaden its use in the synthesis of a wider range of functional molecules.

Key Research Directions:

Medicinal Chemistry and Drug Discovery: The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry due to its favorable properties. aalto.finih.gov This compound is a key intermediate for enzyme inhibitors and other bioactive molecules. researchgate.net Future applications will likely see it incorporated into novel therapeutics targeting a range of diseases, from cancer to autoimmune disorders. nih.govnih.gov For example, specific stereoisomers of substituted pyrrolidines have been shown to be potent agonists for G-protein coupled receptors or inverse agonists for nuclear receptors, highlighting the importance of precise stereochemistry. nih.gov

Agrochemicals: Chiral molecules derived from or similar to substituted pyrrolidinols are used as agrochemicals, such as insect pheromones for pest management. mdpi.com The development of efficient synthetic routes to these compounds could lead to more sustainable and species-specific agricultural practices.

Materials Science: While less explored, the unique structural and chiral properties of pyrrolidine derivatives could be leveraged in the development of new functional materials, chiral ligands for metal complexes, or as components in supramolecular chemistry. rsc.org

Integration of Advanced Characterization and In-Situ Monitoring Techniques for Reaction Optimization

To accelerate the development of synthetic routes and ensure process robustness, researchers are increasingly turning to advanced analytical and automated technologies.

Key Research Directions:

In-Situ Monitoring: The use of real-time monitoring techniques, such as Process Analytical Technology (PAT), allows chemists to "watch" reactions as they happen. Spectroscopic methods like NMR and FTIR, as well as chromatographic techniques like HPLC, can be integrated directly into the reaction setup. This provides immediate data on reaction progress, yield, and impurity formation, enabling rapid optimization and better control.

Automated Synthesis Platforms: Robotic systems are revolutionizing chemical synthesis by enabling high-throughput experimentation and process optimization. nih.gov These platforms can automatically perform a large number of reactions under varying conditions, significantly accelerating the discovery of optimal synthetic routes. researchgate.netsigmaaldrich.com The integration of retrosynthesis software with automated synthesizers further streamlines the entire process from route design to molecule production. synthiaonline.com This technology is particularly suited for creating libraries of pyrrolidine derivatives for screening in drug discovery. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Diarylprolinol silyl ethers |

Q & A

Q. How can researchers optimize the synthesis of cis-1-Boc-4-methylpyrrolidin-3-ol to improve yield and purity?

Methodological Answer:

- Use aqueous-phase catalysis with NaCl to enhance reaction efficiency, as demonstrated in pyridine derivative synthesis .

- Monitor reaction progress via TLC or HPLC to identify intermediates and optimize reaction time.

- Employ Boc-protection early to prevent unwanted side reactions at the amine group. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the cis isomer selectively .

Q. What analytical techniques are critical for confirming the stereochemical integrity of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® column with a polar mobile phase (e.g., hexane/isopropanol) to resolve enantiomers .

- X-ray crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives) .

- NMR spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to distinguish cis/trans diastereomers .

Q. How can researchers mitigate impurities like de-Boc byproducts during synthesis?

Methodological Answer:

- Use mild acidic conditions (e.g., diluted HCl in dioxane) for Boc deprotection to avoid over-acidification, which can lead to pyrrolidine ring degradation.

- Implement reverse-phase HPLC with a C18 column and acetonitrile/water gradient to separate impurities. Compare retention times against reference standards like MM0777.03 .

Advanced Research Questions

Q. How should researchers resolve contradictions between NMR and mass spectrometry (MS) data for this compound derivatives?

Methodological Answer:

Q. What mechanistic insights explain the compound’s reactivity in oxidation reactions?

Methodological Answer:

- The tertiary alcohol at C3 is prone to oxidation under strong conditions (e.g., KMnO/HSO), forming a ketone. Use DFT calculations to map transition states and predict regioselectivity .

- For milder oxidation, employ Swern conditions (oxalyl chloride/DMSO) to avoid over-oxidation of the pyrrolidine ring .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Conduct accelerated stability studies:

Q. What strategies are effective for designing analogs with modified bioactivity?

Methodological Answer:

- Substituent engineering : Replace the 4-methyl group with fluorinated or aromatic moieties to enhance lipophilicity or receptor binding. Use molecular docking to predict interactions .

- Scaffold hopping : Integrate the pyrrolidine core into bicyclic systems (e.g., fused pyrrolo[3,4-c]pyrrole) to improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products